molecular formula C13H14ClNO2S3 B2725430 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1396800-42-2

5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2725430
CAS RN: 1396800-42-2
M. Wt: 347.89
InChI Key: WHLUTUMJJXWDLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of a substrate bearing a cyclopropyl group with electron-withdrawing groups, which is reacted with CS2 in the presence of a catalytic amount of DBU .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also includes a cyclopropyl group and a sulfonamide group.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in oxidation, amination, halogenation, and various C–C bond-forming reactions such as alkenylation, alkynylation, and arylation .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Cytotoxicity : Thiophene sulfonamides have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines, demonstrating the potential of these compounds in cancer research. The study highlights the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their evaluation against various human and mouse cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).

Antibacterial and Antiviral Activity : Research into thiophene sulfonamide derivatives has also shown antibacterial and antiviral activities. For example, compounds synthesized from 5-bromothiophene-2-sulfonamide demonstrated significant urease inhibition, hemolytic, and antibacterial activities, showcasing their potential as antibacterial agents and urease inhibitors (Noreen et al., 2017).

Medicinal Chemistry

Carbonic Anhydrase Inhibitors for Glaucoma : Thiophene sulfonamides have been explored as carbonic anhydrase inhibitors with potential applications in treating glaucoma. A study presented new isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors, indicating the role of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides in glaucoma treatment models (Prugh et al., 1991).

Anticonvulsant and Cerebrovasodilatory Effects : Some thiophene sulfonamides have been identified to possess anticonvulsant activities and the ability to selectively increase cerebral blood flow, which could be beneficial in neurological disorders. This includes compounds like 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showcasing significant anticonvulsant efficacy and cerebrovasodilatation properties without leading to diuresis (Barnish et al., 1981).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name

5-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S3/c14-12-5-6-13(19-12)20(16,17)15(10-3-4-10)8-7-11-2-1-9-18-11/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUTUMJJXWDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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